molecular formula C21H23N5O2 B2775938 5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2201357-35-7

5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No. B2775938
CAS RN: 2201357-35-7
M. Wt: 377.448
InChI Key: RGOBAHOGJUAVNO-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a core unit in several drugs currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds incorporating the quinoxaline moiety and related structures exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives with quinoxaline units have been synthesized and shown to possess antimicrobial activity against a range of bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012). Similarly, novel derivatives featuring the quinoxaline and dithiine rings have been prepared and evaluated for their antimicrobial effects, further underscoring the research interest in these scaffolds for antimicrobial drug development (Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).

Anticancer and Antitumor Activity

The synthesis and evaluation of compounds with dihydropyrimidinone and quinoxaline components also extend to anticancer and antitumor applications. Novel O-Mannich bases of dihydropyrimidinones have been synthesized and assessed for their in vitro and in vivo antitumor/anticancer activity, highlighting the therapeutic potential of these chemical frameworks (Venkateshwarlu, Chakradar Rao, Reddy, & Narasimha Reddy, 2014). This research underscores the importance of such compounds in exploring new cancer treatments.

Synthesis and Chemical Transformations

The chemical synthesis and transformations of compounds with these structural motifs are of significant interest for creating molecules with enhanced biological activities. The synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines, involving reactions with allyltrimethylsilanes, showcases the versatility of these chemical structures in generating diverse biologically active molecules (Katritzky, Luo, & Cui, 1999).

Future Directions

Quinoxaline and its derivatives have a wide spectrum of biological importance, and research into their properties and potential applications is ongoing . This review paves the way as a source of references for the further development of drug discovery .

properties

IUPAC Name

5,6-dimethyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-15(2)24-13-26(20(14)27)12-16-5-9-25(10-6-16)21(28)17-3-4-18-19(11-17)23-8-7-22-18/h3-4,7-8,11,13,16H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOBAHOGJUAVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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